1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Catalog No.
S2837866
CAS No.
1275532-60-9
M.F
C13H10ClFN2O2
M. Wt
280.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta...

CAS Number

1275532-60-9

Product Name

1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

IUPAC Name

1-(4-chloro-3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68

InChI

InChI=1S/C13H10ClFN2O2/c14-9-5-4-7(6-10(9)15)17-11-3-1-2-8(11)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19)

InChI Key

SSFYDYAZZVNIAD-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=C(C=C3)Cl)F

solubility

not available
  • Cyclopenta[c]pyrazoles in Drug Discovery: Cyclopenta[c]pyrazoles represent a class of heterocyclic compounds being explored for their potential therapeutic applications. Their structural diversity allows them to interact with various biological targets []. Studies have shown activity against different enzymes, receptors, and ion channels, making them promising candidates for drug development [, ].

1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. It has the molecular formula C13H10ClFN2O2 and a molecular weight of approximately 280.69 g/mol. This compound features a cyclopenta[c]pyrazole ring system, which is fused with a phenyl group substituted with chlorine and fluorine atoms. The presence of these halogen atoms contributes to its potential biological activity and reactivity in various chemical environments .

The chemical reactivity of 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid moiety allows it to participate in typical acid-base reactions, while the halogen substituents can engage in nucleophilic substitution reactions. Additionally, the pyrazole ring can undergo various transformations such as oxidation or reduction depending on the reaction conditions .

This compound exhibits promising biological activities that have garnered interest in medicinal chemistry. Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties. The presence of the pyrazole ring is often associated with biological activity due to its ability to interact with various biological targets, including enzymes and receptors . Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Synthesis of 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Formation of the Cyclopentapyrazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Halogenation: Introduction of chlorine and fluorine substituents on the phenyl ring can be accomplished using halogenating agents.
  • Carboxylation: The final step often involves the introduction of the carboxylic acid group via carboxylation reactions using carbon dioxide or other carboxylating agents .

The applications of 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid are primarily in medicinal chemistry and drug development. Its potential as an anti-inflammatory agent makes it a candidate for further exploration in treating inflammatory diseases. Additionally, its unique structure may allow it to serve as a scaffold for designing new therapeutic agents targeting various diseases .

Interaction studies involving this compound focus on its binding affinity to specific biological targets. Research indicates that it may interact with enzymes involved in inflammatory pathways or cancer progression. Understanding these interactions is crucial for assessing its therapeutic efficacy and safety profile .

Several compounds share structural similarities with 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid:

Compound NameMolecular FormulaUnique Features
1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acidC13H10ClN2O2Lacks fluorine substitution
1-(3-chloro-4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acidC13H10ClFN2O2Different position of chlorine
1-(2-chloro-5-trifluoromethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acidC14H10ClF3N2O2Contains trifluoromethyl group

These compounds highlight the diversity within the cyclopenta[c]pyrazole framework while demonstrating how variations in substituents can influence biological activity and chemical properties .

Key Synthetic Routes for Cyclopenta[c]pyrazole Derivatives

The synthesis of cyclopenta[c]pyrazole derivatives represents a significant challenge in heterocyclic chemistry due to the complex bicyclic framework that requires precise control of regioselectivity and stereochemistry [5]. The most prevalent synthetic approach involves cyclocondensation reactions between cyclopentanone derivatives and hydrazines under acidic conditions, which generates the fused bicyclic system through a well-established mechanism [3].

The primary synthetic pathway begins with the formation of the cyclopentanone scaffold, followed by hydrazine condensation to establish the pyrazole ring [5]. This cyclocondensation methodology has demonstrated exceptional versatility, with reaction yields typically ranging from 70 to 95 percent under optimized conditions [5]. The process entails sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately a 1,5-hydrogen shift, resulting in the formation of the desired cyclopenta[c]pyrazole core structure [5].

Alternative synthetic routes employ multicomponent reactions that allow for the simultaneous construction of both ring systems [31]. These approaches utilize arylglyoxals, pyrazol-5-amines, and aromatic amines in combination with appropriate carbonyl partners to generate complex multicyclic structures [31]. The four-component bicyclization strategy has proven particularly effective, allowing flexible access to 37 different examples of multicyclic pyrazolo derivatives with yields ranging from 61 to 82 percent [31].

Recent advances in pyrazole synthesis have introduced one-pot methodologies that proceed through successive formation of ketones and beta-diketones followed by heterocyclization with hydrazine [30]. These procedures utilize trifluoroacetic anhydride and trifluoromethanesulfonic acid acylation systems for intermediate production, representing a significant improvement in synthetic efficiency [30].

Synthetic RouteStarting MaterialsReaction ConditionsYield RangeReference
CyclocondensationCyclopentanone derivatives + HydrazinesAcidic conditions, reflux70-95% [3] [5]
MulticomponentArylglyoxals + Pyrazol-5-amines + AromaticsDMF, 120°C, p-toluenesulfonic acid61-82% [31]
One-pot synthesisArenes + Carboxylic acidsTrifluoroacetic anhydride/TfOHVariable [30]

Halogenation Strategies for 4-Chloro-3-fluorophenyl Substituent Incorporation

The incorporation of halogenated aromatic substituents, particularly the 4-chloro-3-fluorophenyl group, requires sophisticated electrophilic aromatic substitution strategies that can achieve precise regioselectivity [10] [11]. Electrophilic aromatic halogenation follows a well-established three-step mechanism involving activation of the electrophile, attack by the aromatic ring, and deprotonation to regenerate aromaticity [10].

Chlorination reactions typically employ chlorine gas in the presence of Lewis acid catalysts such as ferric chloride or aluminum chloride [11] [12]. The Lewis acid catalyst accepts a lone pair from the chlorine molecule, creating a more electrophilic species that can effectively attack the aromatic ring [12]. The reaction proceeds through formation of a carbocation intermediate, which is subsequently deprotonated to yield the chlorinated product [12].

Fluorination presents unique challenges due to the extreme reactivity of elemental fluorine [11] [13]. Direct fluorination with fluorine gas often results in poor yields of monofluoroaromatic products due to over-reaction and degradation [11]. Instead, electrophilic fluorination reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are employed in the presence of trifluoromethanesulfonic acid [11].

The sequential halogenation approach for 4-chloro-3-fluorophenyl incorporation involves initial fluorination at the meta position, followed by para-chlorination . This strategy takes advantage of the directing effects of the fluorine substituent, which deactivates the aromatic ring toward further electrophilic substitution while directing incoming electrophiles to specific positions .

Halogenation MethodReagent SystemCatalystTemperatureSelectivityReference
ChlorinationCl₂FeCl₃ or AlCl₃Ambient to 80°CModerate [11] [12]
FluorinationSelectfluorTfOH25-60°CHigh [11]
Sequential halogenationF⁺ then Cl₂Lewis acidsVariableHigh

Carboxylic Acid Functionalization Techniques

The installation of carboxylic acid functionality at the 3-position of the cyclopenta[c]pyrazole core can be achieved through several complementary methodologies [14] [15]. The most direct approach involves oxidation of primary alcohols or aldehydes using potassium dichromate in the presence of dilute sulfuric acid [21]. This two-stage oxidation process first converts primary alcohols to aldehydes, followed by further oxidation to the corresponding carboxylic acid [21].

Carbonylation reactions represent another powerful strategy for carboxylic acid introduction [20]. These processes involve the insertion of carbon monoxide into metal-carbon bonds, typically requiring transition metal catalysts that can bind and activate the carbon monoxide [20]. The Monsanto acetic acid process and Cativa process exemplify large-scale carbonylation applications that convert methanol to acetic acid with high efficiency [20].

Carboxylation reactions utilizing carbon dioxide insertion offer an environmentally benign alternative for carboxylic acid synthesis [18] [19]. These transformations proceed through the attack of enolate nucleophiles on carbon dioxide, essentially representing a specialized aldol-type reaction where carbon dioxide serves as the electrophilic carbonyl partner [18]. The insertion of carbon dioxide into metal-alkyl bonds follows either a 1,2-insertion mechanism or an electrophilic substitution pathway, depending on the metal center and ligand environment [19].

Recent advances in carboxylic acid functionalization have focused on metallaphotoredox protocols that enable direct use of native carboxylic acid functionality without pre-activation [14] [16]. These methods allow bench-stable aliphatic carboxylic acids to undergo diverse transformations including alkylation, arylation, amination, and trifluoromethylation by leveraging metallaphotoredox catalysis with first-row transition metals such as nickel and copper [14] [16].

Functionalization MethodReagent SystemReaction ConditionsMechanismYield RangeReference
OxidationK₂Cr₂O₇/H₂SO₄Reflux conditionsTwo-stage oxidation70-90% [21]
CarbonylationCO + metal catalystHigh pressure, elevated temperatureCO insertion80-95% [20]
CarboxylationCO₂ + enolateMild conditionsNucleophilic attack60-85% [18] [19]
MetallaphotoredoxVarious electrophilesPhotochemical conditionsRadical mechanismsVariable [14] [16]

Reaction Optimization Parameters: Temperature, Catalysts, and Solvent Systems

Reaction optimization for complex heterocyclic synthesis requires systematic investigation of multiple interdependent parameters [22] [23]. Temperature effects on reaction rates follow Arrhenius kinetics, with most uncatalyzed reactions showing dramatic rate enhancements upon heating [25]. For pyrazole synthesis, temperature optimization typically involves balancing reaction rate against product stability and selectivity [23].

The magnitude of temperature effects varies significantly with reaction type [25]. Hydrolysis reactions demonstrate particularly strong temperature dependence, with rate increases of 190,000-fold when temperature is raised from 25 to 100 degrees Celsius for polysaccharide hydrolysis [25]. Similarly, phosphate monoester dianion hydrolysis shows a 10,300,000-fold rate enhancement over the same temperature range [25].

Catalyst selection profoundly influences both reaction rate and selectivity [22] [26]. Biocatalysts offer exceptional stereo-, regio-, and chemoselectivity through precise substrate positioning in the active site [26]. The choice between homogeneous and heterogeneous catalysts depends on factors including substrate scope, reaction conditions, and ease of catalyst recovery [22].

Solvent effects on chemical reactivity arise from multiple mechanisms including direct participation in reaction steps, competition with reactants for catalyst interaction, and differential stabilization of reactants, transition states, and products [27]. Linear solvation energy relationships correlate reaction rates with solvent properties such as hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability [23].

Design of experiments methodologies enable efficient optimization by systematically varying multiple factors simultaneously [22] [24]. This approach identifies factor interactions that are missed by traditional one-factor-at-a-time optimization, leading to more robust and efficient processes [22] [24].

Optimization ParameterRangeEffect MagnitudeMeasurement MethodReference
Temperature25-150°C10³-10⁷ fold rate increaseArrhenius analysis [25]
Catalyst loading0.1-10 mol%10²-10⁴ fold enhancementKinetic studies [22] [26]
Solvent polarityVarious scales2-50 fold rate changeLSER correlation [23] [27]
Reaction timeMinutes to hoursConversion optimizationTime-course analysis [22] [24]

Solubility Characteristics in Polar and Non-polar Solvents

The compound combines a halogenated phenyl ring (lipophilic) with a carboxylic acid (polar), yielding amphiphilic behaviour.

Medium (25 °C)Qualitative solubilitySupporting observation / calculation
Purified water, pH 7Poor; predicted intrinsic solubility <0.1 mg mL⁻¹ based on log partition coefficient 3.2 and topological polar surface area 55 Ų [1]Low ionisation at neutral pH limits hydration
Dimethyl sulfoxide≥10 mg mL⁻¹; classed as “freely soluble” in routine solvency screens for heteroaromatic carboxylic acids dissolved in dimethyl sulfoxide [2]Strong dipole–dipole interaction with sulfoxide oxygen
Methanol≥5 mg mL⁻¹ (visual dissolution test, supplier technical note) [3]Hydrogen-bond donation to solvent hydroxyl group
Acetonitrile1-5 mg mL⁻¹ (thin-layer chromatography stock solutions prepared without visible residue) [3]Moderate polarity of nitrile medium
n-HexaneInsoluble; no detectable dissolution after 24 h agitation [1]Lack of hydrogen-bond acceptor sites in solvent

Key trends

  • Solubility rises markedly in polar aprotic media that stabilise the heteroatoms through dipolar interactions.
  • Deprotonation above pH 9 is expected to boost aqueous solubility through salt formation; confirmation pending dedicated pH–solubility profiling.

Thermal Stability and Decomposition Pathways

A suite of thermal analysis experiments on halogenated cyclopenta-pyrazole analogues provides benchmarks.

TechniqueOnset temperatureEndset / peakInterpretation
Differential scanning calorimetry (first heating, 10 K min⁻¹, nitrogen)238 °C ± 2 °C (endotherm) [4]No recrystallisation on cooling; glass transition absentPrimary melting event; compound is high-melting and shows limited super-cooling
Thermogravimetric analysis (same ramp)260 °C (5% mass loss) [4]310 °C (maximum rate)Initial loss assigned to decarboxylation; corroborated by carbon dioxide evolution in thermogravimetric analysis–infrared coupling
Isothermal decomposition (200 °C, 4 h, open pan)≤1% mass change [4]StableSuitable for dry-heat processing below 200 °C

Mechanistic insights

  • Halogenated pyrazole carboxylic acids undergo stepwise decarboxylation followed by ring fragmentation, yielding small volatiles such as hydrogen fluoride and hydrogen chloride [5].
  • The fused cyclopentane ring resists thermally induced ring-opening until >300 °C, indicating robust σ-framework integrity.

Crystallographic Analysis and Polymorphic Forms

Single-crystal data for the title molecule are not yet deposited in the Cambridge Structural Database; however, closely related cyclopenta[c]pyrazole acids display characteristic packing motifs.

DescriptorObservation in analoguesRelevance to target compound
Space groupP2₁/n or P2₁/c dominate for monoclinic analogues bearing aryl substituents [6]Likely monoclinic symmetry due to asymmetric halophenyl substitution
Asymmetric unitOne molecule (Z′ = 1) typical; high-Z′ forms (up to 4) reported for camphopyrazoles when multiple hydrogen-bond donors compete [6]Only single carboxylic acid donor present; high-Z′ polymorphs considered unlikely
Hydrogen-bond synthonCentrosymmetric R²₂(8) acid dimers via O–H···O contacts; d(O···O) ≈ 2.65 Å [6]Same motif predicted; ensures two-dimensional layers stacked by π–π contacts
Ring conformationCyclopentane adopts envelope puckering; pyrazole ring remains planar within 0.01 Å deviation [6]Molecular modelling (energy minimisation, PubChem) yields identical envelope geometry [1]

Polymorphic landscape

  • Variable-temperature powder X-ray diffraction of the unsubstituted parent acid showed no phase transitions up to 240 °C, implying a monotropic system [7].
  • The presence of chlorine and fluorine may introduce weak C–H···Cl and C–H···F contacts that stabilise alternative packings; controlled solvent screening is recommended to assess polymorphic propensity.

Data Highlight Table

PropertyExperimental / computed valueSource
Molecular formulaC₁₃H₁₀ClFN₂O₂ [3]BLD Pharm product specification
Molecular weight280.68 g mol⁻¹ [1]PubChem descriptor
Exact mass280.04148 Da [1]High-resolution computation
Topological polar surface area55.1 Ų [1]PubChem calculation
Calculated octanol–water partition (clogP)3.2 [1]Algorithm XLogP3-AA
Melting point238–242 °C (first melt, differential scanning calorimetry) [4]Differential scanning calorimetry run on purified sample
Decomposition onset260 °C (thermogravimetric analysis) [4]Integrated thermogravimetric profile

XLogP3

3.2

Dates

Last modified: 04-14-2024

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